molecular formula C10H9BrN2O2S B13465198 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole

1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole

Cat. No.: B13465198
M. Wt: 301.16 g/mol
InChI Key: MNGIIKOBFOZRJP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a methanesulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole typically involves the reaction of 4-bromophenylhydrazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole stands out due to its combination of the pyrazole ring, bromophenyl group, and methanesulfonyl group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methylsulfonylpyrazole

InChI

InChI=1S/C10H9BrN2O2S/c1-16(14,15)10-6-12-13(7-10)9-4-2-8(11)3-5-9/h2-7H,1H3

InChI Key

MNGIIKOBFOZRJP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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